Imidazoline

説明

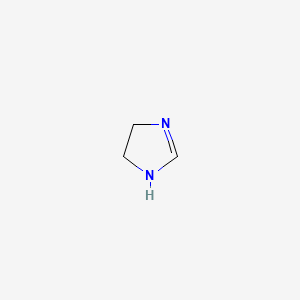

Structure

3D Structure

特性

IUPAC Name |

4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNDZQHUAFNZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060127 | |

| Record name | 1H-Imidazole, 4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-75-6, 28299-33-4 | |

| Record name | 2-Imidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028299334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-IMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36R5YLK6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Imidazoline Compounds

Directed Synthesis of Specific Imidazoline Derivatives

Rational Design and Synthesis of Bis-Imidazoline Architectures

The design and synthesis of bis-imidazoline compounds often aim to create bidentate ligands with specific spatial arrangements for metal-catalyzed asymmetric reactions. These architectures leverage the coordinating abilities of the two this compound rings to control stereoselectivity.

Thiophene-Based Bis-imidazolines: C₂-symmetric chiral 2,5-bis(imidazolinyl)thiophene ligands (L1–L3) have been synthesized from thiophene-2,5-dicarboxylic acid and chiral amino alcohols. The synthetic route typically involves the formation of a thiophene-2,5-dicarboxamide intermediate, followed by a ring-closing reaction. These ligands have demonstrated utility in copper-catalyzed Friedel–Crafts asymmetric alkylation reactions. For instance, a related thiophene-2,5-bis(oxazolinyl)thiophene ligand (L5), in combination with Cu(OTf)₂, catalyzed the reaction of indole (B1671886) with β-nitrostyrene, yielding the desired adduct in up to 76% yield and 81% enantiomeric excess (ee) nih.gov.

Nitrogen-Tethered Bis-imidazolines: Chiral nitrogen-tethered bis(this compound) ligands (Nb-imidazoline) are synthesized via a divergent strategy, commonly involving the coupling of a primary amine with two molecules of a chloromethylated this compound thieme-connect.comthieme-connect.comresearchgate.net. These ligands, when complexed with copper(II) triflate, have shown efficacy in catalyzing the trans-selective cyclopropanation of styrene (B11656) with ethyl diazoacetate, producing the cyclopropanated product in high chemical yields and up to 83% ee thieme-connect.comthieme-connect.comresearchgate.net.

Diphenylamine-Linked Bis-imidazolines: New diphenylamine-linked bis(this compound) ligands have been prepared using established this compound formation procedures researchgate.net. These ligands have been evaluated in the asymmetric Friedel–Crafts alkylation of indole derivatives with nitroalkenes, achieving excellent enantioselectivities of up to 98% ee and good yields of up to 97% under optimized conditions researchgate.net.

Aryl Bis-imidazolines: Aryl bis-imidazoline compounds, such as 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene, are synthesized through the reaction of aryl diacid halides, like terephthaloyl dichloride, with alkylene diamines, such as ethylenediamine (B42938) google.com. This process involves reacting the diacid halide with the diamine under controlled temperature conditions. These bis-imidazoline derivatives are notable for their application as corrosion inhibitors google.com.

Table 1: Synthesis of Bis-Imidazoline Architectures

| Ligand Type/Name | Synthesis Method | Key Reagents | Yield (%) | ee (%) | Application | Citation |

| Thiophene-based bis(imidazolinyl)thiophene (L1-L3) | Amide formation followed by ring closure | Thiophene-2,5-dicarboxylic acid, chiral amino alcohols, aromatic amines | Not specified | Not specified | Cu-catalyzed Friedel–Crafts alkylation | nih.gov |

| Thiophene-based bis(oxazolinyl)thiophene (L4, L5) | Amide formation followed by ring closure | Thiophene-2,5-dicarboxylic acid, chiral amino alcohols | Not specified | Not specified | Cu-catalyzed Friedel–Crafts alkylation (L5) | nih.gov |

| Nb-imidazoline | Coupling of primary amine with chloromethylated this compound | Primary amine, chloromethylated this compound | Not specified | Not specified | Cu-catalyzed cyclopropanation | thieme-connect.comthieme-connect.comresearchgate.net |

| Diphenylamine-linked bis(this compound) | Kelly-You's procedure | Diphenylamine, chloromethylated this compound | Good yields | Up to 98 | Asymmetric Friedel–Crafts alkylation of indoles | researchgate.net |

| Aryl bis-imidazoline (e.g., 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene) | Reaction of diacid halide with diamine | Terephthaloyl chloride, ethylenediamine (EDA) | Not specified | N/A | Corrosion inhibition | google.com |

Preparation of Chiral this compound Ligands and Chiral Auxiliaries

Chiral this compound derivatives are highly valued as ligands in metal-catalyzed asymmetric synthesis and as chiral auxiliaries due to their ability to impart stereocontrol. Their synthesis often involves incorporating chirality through chiral starting materials or specific synthetic transformations.

Chiral 2-Substituted Imidazolines: Chiral 2-substituted imidazolines are recognized for their utility as privileged scaffolds in medicinal chemistry and as effective ligands and catalysts in asymmetric synthesis chinesechemsoc.orgresearchgate.net. A significant advancement involves the use of chiral bis(oxazolinato) rare-earth metal catalysts for the enantioselective addition/hydroamidination of nitriles to allylamines. This methodology provides a direct and atom-economical route to enantioenriched 2-substituted imidazolines, achieving yields up to 99% and enantioselectivities up to 99% ee under mild conditions chinesechemsoc.org. For example, chiral imidazolines derived from (R)-1,1-spirobiindane-7,7-diol have been synthesized and subsequently utilized as chiral ligands in asymmetric hydrogenation reactions chinesechemsoc.org.

This compound-Phosphine Ligands: Chiral this compound-phosphine ligands, particularly those featuring a 1,1′-binaphthalene framework, have emerged as important N,P ligands for palladium-catalyzed asymmetric transformations acs.org. Ligand L1, synthesized from (R)-(−)-2-(diphenylphosphino)-1,1′-binaphthyl-2′-acid, has proven highly effective in the enantioselective allylic alkylation of 1,3-diarylpropenyl acetate (B1210297) with dimethyl malonate, yielding adducts with up to 96% ee acs.org. Ligand L9 has also been applied in the palladium-catalyzed asymmetric allyluoromethylation of 1,3-diphenylpropenyl acetate, achieving enantioselectivities as high as 98% ee acs.org.

This compound-Aminophenol (IAP) Ligands: Libraries of this compound-aminophenol (IAP) ligands have been synthesized on solid supports, facilitating high-throughput screening for catalyst discovery and optimization nih.govtcichemicals.com. The synthetic strategy typically involves immobilizing chiral chloromethylated imidazolines, followed by nucleophilic substitution with chiral amines and subsequent reductive alkylation with salicylaldehydes nih.govtcichemicals.com. Ligand L25, constructed from a (S,S)-diphenylethylenediamine-derived this compound, (S)-phenylethylamine, and dibromophenol, demonstrated high efficiency in a copper-catalyzed Henry reaction, affording the product in 95% ee. It also showed good performance in the Friedel–Crafts alkylation of indole with nitroalkene, achieving up to 83% ee nih.gov.

Camphor-Annulated this compound Ligands: Camphor-annulated this compound ligands have been prepared from (R)-camphordiamine, yielding two regioisomeric series researchgate.net. These ligands have been employed in copper(II)-catalyzed Henry reactions, providing products with good enantioselectivities, up to 67% ee, and yields up to 94% researchgate.net.

Binaphthyl-Proline-Based this compound Ligands: Chiral ligands incorporating binaphthyl and proline moieties tethered to this compound groups have been developed acs.org. Ligands such as L14–L27, synthesized from binaphthyl compounds and proline amides, have shown significant potential in asymmetric conjugate addition reactions. For example, one such ligand facilitated the addition of 4-hydroxycoumarin (B602359) to a β,γ-unsaturated α-ketoester, achieving 92% yield and 94% ee under optimized conditions acs.org.

C₃-Symmetric Trisimidazolines: C₃-symmetric chiral trisimidazolines have been designed as catalysts for enantioselective Friedel–Crafts (FC)-type reactions rsc.org. These catalysts have effectively mediated the FC-type reaction between aldimines and 2-naphthols, leading to the formation of adducts in high yields and with enantioselectivities reaching up to 99% ee rsc.org.

Table 2: Preparation of Chiral this compound Ligands and Auxiliaries

| Ligand Type/Name | Synthesis Method | Key Reagents | Yield (%) | ee (%) | Application | Citation |

| Chiral 2-substituted imidazolines | Addition/hydroamidination of nitriles to allylamines | Nitriles, allylamines, chiral bis(oxazolinato) rare-earth metal catalysts | Up to 99 | Up to 99 | Asymmetric synthesis (ligands, catalysts) | chinesechemsoc.org |

| Bi-imidazoline (BiIM) ligands (e.g., L7, L8) | Not specified | Not specified | Not specified | 90 (L7), 84 (L8) | Asymmetric Ni catalysis | researchgate.net |

| This compound-phosphine ligands (e.g., L1) | Not specified | (R)-(−)-2-(diphenylphosphino)-1,1′-binaphthyl-2′-acid | Not specified | Up to 96 | Pd-catalyzed allylic alkylation | acs.org |

| This compound-phosphine ligands (e.g., L9) | Not specified | Not specified | Moderate | Up to 98 | Pd-catalyzed allyluoromethylation | acs.org |

| This compound-aminophenol (IAP) ligands (e.g., L25) | Immobilization of chloromethylimidazolines, nucleophilic substitution, reductive alkylation | Chiral chloromethylimidazolines, (S)-phenylethylamine, salicylaldehydes | Not specified | Not specified | Cu-catalyzed Henry reaction, Friedel–Crafts alkylation | nih.gov |

| Camphor-annulated this compound ligands | Not specified | (R)-camphordiamine | Up to 94 | Up to 67 | Cu(II)-catalyzed Henry reaction | researchgate.net |

| Binaphthyl-Proline-Based this compound Ligands (L14–L27) | Reaction of binaphthyl derivatives with proline amides | Binaphthyl compounds, proline amides | Not specified | Up to 94 | Asymmetric conjugate addition | acs.org |

| C₃-Symmetric trisimidazolines | Not specified | Not specified | High yields | Up to 99 | This compound-catalyzed Friedel–Crafts reactions | rsc.org |

Synthesis of this compound N-Oxides and Other Functionalized Variants

This section details synthetic approaches to this compound derivatives bearing specific functional groups, such as N-oxides, or those prepared via novel synthetic methodologies.

Synthesis of this compound N-Oxides: this compound N-oxides are valuable synthetic intermediates. The synthesis of 2-unsubstituted imidazole (B134444) N-oxides can be achieved through the condensation of α-hydroxyiminoketones with formaldimines mdpi.comnih.govbeilstein-journals.orgresearchgate.net. Method A involves reacting the α-hydroxyiminoketone or its precursor with the formaldimine in glacial acetic acid, followed by appropriate workup mdpi.comresearchgate.net. Mechanochemical approaches utilizing ball-milling have also been developed for the efficient, solvent-free synthesis of these compounds, including N(1)-aryl-substituted derivatives mdpi.comresearchgate.net. Additionally, Δ³-imidazoline-3-oxides can be prepared by reacting aromatic Schiff bases with syn-2-bromoacetophenone oxime, although dihydro-oxadiazines may form as byproducts tandfonline.com.

Functionalization of Imidazole N-Oxides: Imidazole N-oxides serve as versatile precursors for further chemical transformations. For instance, 1-(adamantyloxy)imidazole 3-oxides can be converted into imidazole-2-thiones or imidazole-2-ones by reaction with thioketones or acetic anhydride, respectively beilstein-journals.org. O-alkylation of these N-oxides also provides access to alkoxyimidazolium salts beilstein-journals.org.

Other Functionalized Imidazolines:

Photoredox-Catalyzed Synthesis: A one-pot, three-component cascade reaction, combining photoredox catalysis with radical addition and formal [3 + 2] annulation, enables the synthesis of substituted imidazolines and oxazolidines in very good yields under mild reaction conditions organic-chemistry.orgorganic-chemistry.org.

Palladium-Catalyzed Cyclization: The palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides offers an efficient route to polysubstituted 2-imidazoline derivatives through a domino process that forms new carbon–carbon and carbon–nitrogen bonds in a single synthetic operation researchgate.net.

TfOH-Catalyzed Cycloaddition: Tetrafunctionalized 2-imidazolines can be synthesized via a TfOH-catalyzed formal [3+2] cycloaddition reaction involving N-tosylaziridine dicarboxylates and nitriles researchgate.net.

Silica-Supported Tungstosilicic Acid Catalysis: An efficient catalytic synthesis of 2-imidazolines and bis-imidazolines is achieved by reacting ethylenediamine or 1,2-propanediamine with nitriles in the presence of silica-supported tungstosilicic acid under reflux conditions arkat-usa.org. This method is characterized by moderate reaction times, good to high yields, and scalability.

Reactivity and Chemical Transformations of Imidazoline Ring Systems

Ring Stability and Aromatization Processes (e.g., Dehydrogenation to Imidazoles)

The imidazoline ring is less stable than its aromatic counterpart, imidazole (B134444), due to the lack of a delocalized π-electron system. nih.govstackexchange.com This inherent difference in stability is a primary driving force for the aromatization of imidazolines to imidazoles. youtube.com The most common method to achieve this transformation is through dehydrogenation, which involves the removal of two hydrogen atoms from the C4 and C5 positions of the this compound ring. rsc.org

This oxidative aromatization can be accomplished using a wide variety of reagents and catalytic systems, ranging from classical methods to more modern, milder approaches. organic-chemistry.org Palladium on carbon (Pd-C) in a suitable solvent like refluxing toluene (B28343) has been effectively used for this conversion. tandfonline.com Other metal-based catalysts, including those comprising nickel-copper, nickel-chromium, or nickel-copper-chromium, can facilitate dehydrogenation at temperatures between 160 to 300°C. google.com

Milder conditions can also be employed. For instance, (diacetoxyiodo)benzene (B116549) has been shown to oxidize 2-imidazolines to imidazoles smoothly at room temperature. organic-chemistry.org Similarly, catalytic systems such as manganese(III) tetraphenylporphyrin (B126558) chloride ([Mn(TPP)Cl]) with sodium periodate (B1199274) (NaIO₄) can efficiently convert 2-substituted imidazolines into their corresponding imidazoles at ambient temperature. nih.govresearchgate.net

| Reagent/Catalyst System | General Conditions | Reference |

|---|---|---|

| Palladium on Carbon (Pd-C) | Refluxing Toluene | tandfonline.com |

| Nickel-Copper/Chromium Catalysts | 160-300°C | google.com |

| (Diacetoxyiodo)benzene | Room Temperature | organic-chemistry.org |

| [Mn(TPP)Cl] / NaIO₄ | Room Temperature, CH₃CN/H₂O | nih.govresearchgate.net |

| Potassium Permanganate (KMnO₄) on Silica (B1680970) Gel | Room Temperature | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | 120°C | organic-chemistry.org |

Regioselective and Stereoselective Functionalization

Functionalization of the this compound ring can be directed towards either the nitrogen atoms or the carbon backbone, often with a high degree of control over the position (regioselectivity) and spatial orientation (stereoselectivity) of the new substituents.

The nitrogen atoms in the this compound ring can be functionalized through various substitution reactions. As cyclic amidines, imidazolines can react with alkyl halides to form quaternary imidazolium (B1220033) salts. chemicalbook.com For example, the treatment of 2-methyl-2-imidazoline with an alkyl halide can lead to a mixture of the 1-alkyl-2-methylthis compound and the 1,3-dialkyl-2-methylimidazolium salt. chemicalbook.com This quaternization process is a key strategy for derivatizing the nitrogen atoms, which can be useful for modifying the molecule's properties or for its use as a precursor for N-heterocyclic carbenes. chemicalbook.com The substitution on the nitrogen atom can also be designed to fine-tune the electronic and steric properties of the molecule, which is particularly important when imidazolines are used as ligands in coordination chemistry. wikipedia.org

Direct C-H functionalization of the saturated C4 and C5 positions of a pre-formed this compound ring is challenging. Therefore, functionalization of the ring carbons is most effectively achieved during the synthesis of the ring itself. By choosing appropriately substituted precursors, one can construct highly functionalized imidazolines in a regio- and stereoselective manner.

For instance, the synthesis of 2-aryl-imidazoline-4-carboxylic acid amides is achieved by cyclizing an imidate intermediate with 1,2-diaminopropionic acid, which introduces a carboxylic acid-derived functional group at the C4 position. nih.gov Furthermore, highly substituted chiral imidazolines can be prepared via stereoselective reactions. The anti-selective aza-Henry reaction, which involves the addition of an α-nitro ester to an imine, provides a key intermediate that can be converted into a trisubstituted this compound with high diastereoselectivity and enantioselectivity. nih.gov This approach allows for the controlled installation of substituents at the C4 and C5 positions of the ring.

This compound as Precursors for Other Nitrogen Heterocyclic Compounds

The this compound ring can undergo transformations that lead to different heterocyclic or acyclic structures. One of the most fundamental reactions is ring-opening through hydrolysis. Under either acidic or basic conditions, the this compound ring can be cleaved to yield the corresponding N,N'-disubstituted ethylenediamine (B42938). chemicalbook.com For instance, heating an this compound with concentrated hydrochloric acid or refluxing with aqueous potassium hydroxide (B78521) results in the formation of ethylenediamine. chemicalbook.com

More complex transformations involve ring expansion. A notable example is the Hydrolytic this compound Ring Expansion (HIRE) reaction. researchgate.net In this process, certain this compound-fused heterocyclic systems, upon N-alkylation and subsequent treatment with an aqueous base, undergo a facile ring expansion. This methodology has been used to convert tetracyclic nih.govchemicalbook.comthiazepines containing an this compound moiety into rare, medium-sized nih.govresearchgate.netchemicalbook.comthiazecine rings. researchgate.net Similarly, this reaction has been applied to create diarene-fused 1,4,7-triazecines from this compound-grafted precursors. researchgate.net In some rare cases, the related imidazolidine (B613845) ring has been observed to rearrange into a piperazine (B1678402) heterocycle in the presence of certain metal ions. mdpi.com These transformations highlight the utility of the this compound scaffold as a synthetic intermediate for accessing other important classes of nitrogen-containing compounds.

Computational and Theoretical Investigations of Imidazoline

Quantum Chemical Calculation Approaches

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic properties and reactivity of imidazoline molecules. These calculations provide a fundamental understanding of the molecule's behavior in chemical reactions.

The electronic structure of a molecule is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to the frontier molecular orbital theory, the interaction between these orbitals governs the course of a chemical reaction. jmaterenvironsci.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher HOMO energy (EHOMO) indicates a greater tendency to donate electrons to an appropriate acceptor molecule, such as a metal surface with vacant d-orbitals. jmaterenvironsci.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. A lower LUMO energy (ELUMO) signifies a greater propensity to accept electrons. jmaterenvironsci.com

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. jmaterenvironsci.comirjweb.com A smaller energy gap suggests higher reactivity, as less energy is required for an electronic transition. irjweb.com

Theoretical studies have shown that for many this compound derivatives, the HOMO and LUMO densities are primarily located on the this compound ring, specifically the N=C-N region, identifying it as the main active center for interactions. ajol.infoworldscientific.com The introduction of different substituent groups can modify these energy levels. For instance, electron-donating groups tend to increase the EHOMO, enhancing the molecule's electron-donating capability. sylzyhg.com

Table 1: Example Quantum Chemical Parameters for this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| HDM | DFT | -4.273 | 0.161 | 4.434 | ajol.info |

| HDE | DFT | -4.349 | 0.127 | 4.476 | ajol.info |

| 2-phenyl-2-imidazoline | B3LYP/6-311++G** | -6.36 | -1.18 | 5.18 | scirp.org |

| NDDE | DFT | -4.180 | -0.190 | 3.99 | jmaterenvironsci.com |

| HDED | DFT | -4.291 | 0.001 | 4.29 | jmaterenvironsci.com |

Global and local reactivity indices are conceptual DFT parameters that quantify the reactivity of a molecule as a whole and at specific atomic sites, respectively.

Electronegativity (χ): Measures the power of a molecule to attract electrons. jmaterenvironsci.comijsr.net

Global Hardness (η) and Softness (σ): Hardness is the resistance to change in electron distribution, while softness is the reciprocal of hardness (σ = 1/η). jmaterenvironsci.comajchem-b.com Soft molecules, which have a small energy gap, are generally more reactive than hard molecules. ajchem-b.com

Fraction of Electrons Transferred (ΔN): This index quantifies the number of electrons transferred from an inhibitor molecule to a metal surface. jmaterenvironsci.comijsr.net A positive value indicates that the molecule acts as an electron donor.

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge from the environment. jmaterenvironsci.com

Local Reactivity Indices: The primary tool for analyzing local reactivity is the Fukui function (f(r)) . This function indicates the most reactive sites within a molecule. jmaterenvironsci.commdpi.com By analyzing the Fukui indices for nucleophilic attack (f+) and electrophilic attack (f-), researchers can identify the specific atoms most likely to accept or donate electrons. For this compound derivatives, calculations consistently show that the nitrogen atoms in the heterocyclic ring are the primary sites for electrophilic attack, confirming their role in donating electrons to form coordination bonds with metal surfaces. ajol.infoe3s-conferences.org

Table 2: Key Global Reactivity Descriptors This table is interactive. You can sort and filter the data.

| Descriptor | Formula | Significance | Source |

|---|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. | jmaterenvironsci.com |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. | jmaterenvironsci.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. | jmaterenvironsci.commdpi.com |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. | jmaterenvironsci.commdpi.com |

| Global Softness (S) | S = 1 / η | The reciprocal of hardness, indicates reactivity. | jmaterenvironsci.commdpi.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity of a species to accept electrons. | jmaterenvironsci.commdpi.com |

Theoretical calculations are used to study how protonation affects the structure, electronic properties, and spectroscopic signatures of this compound. Protonation of the nitrogen atoms in the ring can significantly alter the molecule's reactivity and interaction mode. nih.gov

DFT calculations have shown that protonation increases the planarity of this compound derivatives, which can improve the interaction between the molecule's aromatic rings and a metal surface. scielo.br Protonation also impacts the frontier molecular orbitals; studies have reported an increase in both EHOMO and ELUMO upon protonation, suggesting that adsorption in acidic media is favored. scielo.br Furthermore, theoretical models can predict how protonation influences spectroscopic parameters. For example, reversible protonation of the N-3 atom in this compound nitroxide radicals affects hyperfine splitting constants and g-factors in Electron Paramagnetic Resonance (EPR) spectra. nih.gov Similarly, Gauge-Including Atomic Orbital (GIAO) calculations can predict the changes in 1H, 13C, and 15N NMR chemical shifts upon protonation. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex processes like adsorption and intermolecular interactions.

MD simulations are widely used to investigate the adsorption of this compound derivatives on various material surfaces, particularly metals like iron, to understand mechanisms such as corrosion inhibition. ajol.infosioc-journal.cn These simulations reveal the equilibrium configuration of the inhibitor molecules on the surface.

Key findings from MD simulations include:

Adsorption Orientation: this compound molecules tend to adsorb on metal surfaces through their polar head group, containing the this compound ring. researchgate.net The orientation can be parallel or nearly parallel to the surface, allowing for maximum contact and interaction. worldscientific.comresearchgate.net

Protective Film Formation: The long alkyl chains (hydrophobic tails) often extend away from the metal surface, sometimes forming a canopy-like structure that acts as a barrier against corrosive species. ajol.inforesearchgate.net

Active Sites: Simulations confirm that the this compound ring is the primary anchor to the surface, consistent with quantum chemical predictions that identify the nitrogen atoms as the active sites. ajol.infosioc-journal.cn

A crucial output of MD simulations is the calculation of interaction and binding energies between the this compound molecule and the surface. The interaction energy (Einteraction) quantifies the energy released when the molecule adsorbs onto the surface, while the binding energy is its negative value (Ebinding = -Einteraction). jmaterenvironsci.com

Table 3: Example Interaction and Binding Energies from MD Simulations This table is interactive. You can sort and filter the data.

| System | Interaction Energy (kcal/mol) | Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| NDDE on Fe(111) | -142.10 | 142.10 | jmaterenvironsci.com |

| HDED on Fe(111) | -132.89 | 132.89 | jmaterenvironsci.com |

| HDDE on Fe(111) | -123.47 | 123.47 | jmaterenvironsci.com |

| Inhibitor A on Fe | - | 133.51 | sioc-journal.cn |

| Inhibitor B on Fe | - | 128.93 | sioc-journal.cn |

| Inhibitor C on Fe | - | 138.83 | sioc-journal.cn |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. researchgate.netresearchgate.net In the context of imidazolines, these studies are pivotal for understanding how molecular features influence their performance, particularly as corrosion inhibitors. researchgate.net By identifying key molecular descriptors, QSAR/QSPR models can predict the efficacy of new, unsynthesized this compound derivatives, thereby streamlining the design of more effective compounds. researchgate.networldscientific.com These models are often built using techniques like multiple linear regression (MLR), support vector machines (SVM), and artificial neural networks (ANN), correlating calculated quantum chemical parameters with experimentally determined performance metrics. researchgate.networldscientific.comresearchgate.net

Research has consistently shown that the performance of this compound derivatives, especially their corrosion inhibition efficiency, is strongly linked to a set of quantum chemical and structural parameters. These parameters describe the electronic and geometric properties of the molecule, which govern its interaction with metal surfaces. psu.edusciensage.info The core principle of this interaction involves the adsorption of the this compound molecule onto the metal, a process facilitated by specific molecular features. scispace.com

The active region for adsorption is frequently identified as the this compound ring itself, along with any associated hydrophilic groups. worldscientific.com The nitrogen atoms within the ring are particularly significant, as their lone pair electrons can be donated to the vacant d-orbitals of metal atoms, forming a protective coordinate covalent bond. scispace.come3s-conferences.org

Several key structural and electronic parameters have been identified as having a significant correlation with the performance of imidazolines:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): This parameter relates to the electron-donating ability of a molecule. A higher E_HOMO value indicates that the molecule can more readily donate electrons to a metal surface, which generally leads to stronger adsorption and higher inhibition efficiency. sciensage.infoktu.lt

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): This parameter indicates the ability of a molecule to accept electrons. A lower E_LUMO value suggests a greater propensity to accept electrons from the metal, which can also contribute to the strength of the inhibitor-metal bond. ktu.lt

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a crucial indicator of a molecule's reactivity. A smaller ΔE value signifies higher reactivity, which allows the molecule to adsorb more readily onto a surface, thus enhancing its performance as an inhibitor. sciensage.infoktu.lt

Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor molecule to the metal surface. Studies have shown that when ΔN is below a certain threshold (e.g., 3.6), a higher value corresponds to better inhibition efficiency due to increased electron donation. sciensage.infoktu.lt

Molecular Polarizability (α): Higher polarizability, which is the ability of the molecule's electron cloud to be distorted, has been correlated with improved performance. researchgate.net

Charge on the this compound Ring: The distribution of electrostatic charge on the atoms of the this compound ring is a key factor. Specifically, the sum of the charges on the non-hydrogen atoms of the ring (∑Q_ring) has been identified as a significant descriptor in QSAR models. researchgate.net

Global Hardness (η) and Softness (S): These parameters are related to the energy gap. Molecules with lower hardness (and therefore higher softness) are more reactive and generally function as more effective inhibitors. sciensage.infomdpi.com

QSAR models have successfully quantified these relationships. For instance, a study on undecyl this compound derivatives used as corrosion inhibitors for hydrogen sulfide (B99878) and carbon dioxide environments developed a model with a high degree of statistical significance. researchgate.net The model identified the electron transfer parameter (ΔN), the electrostatic charge of the this compound ring atoms (∑Q_ring), and the mean molecular polarizability (α) as the primary factors influencing inhibition. researchgate.net The resulting correlation coefficient (R²) of 0.924 indicated a strong and reliable relationship between these structural parameters and the observed anti-corrosion performance. researchgate.net

The following table summarizes the general correlation found between these key molecular parameters and the performance of this compound-based corrosion inhibitors.

| Parameter | Symbol | General Correlation with Inhibition Efficiency | Rationale |

| Energy of Highest Occupied Molecular Orbital | E_HOMO | Increases with higher E_HOMO | Enhanced ability to donate electrons to the metal surface. sciensage.infoktu.lt |

| Energy of Lowest Unoccupied Molecular Orbital | E_LUMO | Increases with lower E_LUMO | Greater ability to accept electrons from the metal surface. ktu.lt |

| Energy Gap | ΔE | Increases with smaller ΔE | Higher molecular reactivity leads to stronger adsorption. sciensage.infoktu.lt |

| Fraction of Electrons Transferred | ΔN | Increases with higher ΔN (if < 3.6) | Indicates stronger electron-donating capability. sciensage.infoktu.lt |

| Global Hardness | η | Increases with lower η | Lower resistance to change in electron distribution enhances reactivity. sciensage.info |

| Global Softness | S | Increases with higher S | Higher softness corresponds to higher reactivity. sciensage.infomdpi.com |

| Molecular Polarizability | α | Tends to increase with higher α | Greater polarizability can enhance interaction with the surface. researchgate.net |

Detailed computational studies provide specific values that link these descriptors to performance. The table below presents theoretical data for a representative indolothis compound derivative, showcasing the calculated quantum chemical indices that predict its behavior as a corrosion inhibitor.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap ΔE (eV) | Dipole Moment (Debye) | Hardness η | Softness S | Electronegativity χ | Fraction of Electrons Transferred ΔN |

| Indolothis compound (DI) | -4.43 | -0.96 | 3.47 | 6.29 | 1.73 | 0.58 | 2.7 | 1.24 |

| Data sourced from a study on a new indolothis compound derivative as a corrosion inhibitor for mild steel. researchgate.net |

These QSAR and QSPR studies provide a powerful theoretical framework for understanding the mechanisms of this compound action and for the rational design of new derivatives with superior performance characteristics. researchgate.netfrontiersin.org

Advanced Applications of Imidazoline Compounds

Imidazolines in Corrosion Inhibition Science

Imidazoline derivatives are widely recognized as effective corrosion inhibitors, especially in the oil and gas industry for protecting carbon steel pipelines from CO2 corrosion. matec-conferences.orgproceedings.science Their efficacy stems from their ability to adsorb onto metal surfaces and form a protective barrier against corrosive agents. proceedings.science

The primary mechanism by which imidazolines protect against corrosion is through adsorption onto the metal surface, which can occur via two main processes: physisorption and chemisorption. matec-conferences.org Physisorption involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface. matec-conferences.org Chemisorption, a stronger form of adsorption, results from the formation of a coordinate covalent bond between the lone pair electrons of the nitrogen atoms in the this compound ring and the vacant d-orbitals of the metal atoms, such as iron. matec-conferences.orgrsc.orge3s-conferences.org This interaction is often enhanced by the presence of π-electrons from double bonds within the molecule's structure. rsc.org

Once adsorbed, this compound molecules form a protective film on the metal surface. This film acts as a physical barrier, hindering the mass and charge transfer processes that are fundamental to corrosion. acs.org The formation of this protective layer displaces water molecules and other corrosive species from the metal surface, effectively mitigating the corrosion process. acs.org The effectiveness of this film is evident in electrochemical measurements, where an increase in charge transfer resistance (Rct) confirms the formation of a protective barrier. acs.org Studies have shown that this compound inhibitors can act as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ijcce.ac.irmdpi.com

The process of film formation can be complex, sometimes involving the initial adsorption of inhibitor molecules to form a monolayer, which can then develop into a more robust multilayered film. acs.org The stability and effectiveness of this film are crucial for long-term corrosion protection.

The performance of an this compound-based corrosion inhibitor is intrinsically linked to its molecular structure. matec-conferences.org Key structural features that influence inhibition efficiency include the nature of the substituent groups on the this compound ring and the length of the hydrophobic alkyl chain.

The this compound Ring and Head Group: The this compound ring itself is the primary site for adsorption onto the metal surface due to the presence of nitrogen atoms. e3s-conferences.org The introduction of different functional groups to the ring can further enhance this interaction. For instance, the presence of additional nitrogen-containing groups, like in amido-amine derivatives, can provide more points of attachment to the metal surface, leading to improved adhesion and corrosion inhibition. google.com

The Hydrophobic Tail: A long hydrocarbon chain (hydrophobic tail) attached to the this compound ring plays a critical role in forming a dense, protective film. matec-conferences.org This hydrophobic layer acts as a barrier, repelling water and other corrosive agents from the metal surface. Research has indicated that the length of this alkyl chain is significant, with studies showing that chains in the range of C12 to C20 are particularly effective. matec-conferences.org For example, stearic this compound has been found to be a more effective inhibitor than lauric this compound, which has a shorter alkyl chain. ampp.org

Gemini (B1671429) Imidazolines: Innovations in inhibitor design have led to the development of "gemini" imidazolines. These molecules consist of two this compound headgroups and two hydrocarbon tails linked by a spacer. onepetro.org Gemini imidazolines exhibit higher surface activity and lower critical micelle concentrations compared to conventional single-headed imidazolines. onepetro.org This allows them to form more effective protective films at lower concentrations, which also offers environmental benefits. onepetro.org

The following table summarizes the influence of different structural components on the corrosion inhibition performance of imidazolines.

| Structural Feature | Role in Corrosion Inhibition | Research Finding |

| This compound Ring | Primary adsorption site via nitrogen atoms. | The N atoms in the ring interact with the metal's d-orbitals, forming a chemical bond. matec-conferences.orge3s-conferences.org |

| Hydrophobic Tail | Forms a protective, water-repellent film. | Chain lengths of C12-C20 show significant inhibition; stearic (C18) is more effective than lauric (C12). matec-conferences.orgampp.org |

| Substituent Groups | Can enhance adsorption and film stability. | Additional amine groups can increase adhesion to the metal surface. google.com |

| Gemini Structure | Increased surface activity and efficiency. | Gemini imidazolines are more effective at lower concentrations than conventional ones. onepetro.org |

While highly effective, the environmental profile of corrosion inhibitors is a growing concern. The development of "green" corrosion inhibitors, which are biodegradable and have a low environmental impact, is a key area of research. This compound derivatives synthesized from natural sources, such as fatty acids from plant oils, are considered more environmentally friendly. spmi.ru

Recent research has focused on designing this compound-based inhibitors that are inherently biodegradable. For example, a novel alkyl glycoside cationic this compound ammonium (B1175870) salt, derived from grafting this compound onto a glucose derivative, has demonstrated high biodegradability (98.4%) along with excellent corrosion inhibition efficiency. rsc.orgnih.govresearchgate.netrsc.org Similarly, bridged imidazolines with higher molecular weights (at least 700 Da) are being developed to prevent bioaccumulation while maintaining suitable biodegradability, in line with environmental regulations. wipo.int The use of more efficient inhibitors, like gemini imidazolines, also contributes to a reduced environmental footprint by allowing for lower dosage rates. onepetro.org

Imidazolines as Ligands and Catalysts in Organic Transformations

The utility of the this compound scaffold extends into the realm of synthetic organic chemistry, where these compounds serve as versatile ligands for metal catalysts and, in some cases, as organocatalysts themselves. researchgate.netchinesechemsoc.org Their structural similarity to oxazolines, a well-established class of chiral ligands, has spurred significant interest in their application. researchgate.net The presence of an additional nitrogen atom in the this compound ring provides a valuable handle for fine-tuning the steric and electronic properties of the resulting catalyst. researchgate.net

Chiral this compound-containing ligands have emerged as powerful tools for enantioselective synthesis, enabling the production of specific stereoisomers of a target molecule. researchgate.net These ligands are often bidentate or polydentate, coordinating to a metal center to create a chiral environment that directs the outcome of a chemical reaction.

A variety of chiral this compound ligands have been designed and successfully employed in a range of asymmetric transformations. researchgate.net For instance, chiral this compound-phosphine ligands have been developed for palladium-catalyzed asymmetric allylic substitutions, achieving high enantioselectivities (up to 98% ee). acs.org Another example is the use of chiral this compound-aminophenol (IAP) ligands in copper-catalyzed Henry and Friedel-Crafts reactions, affording products with excellent stereocontrol. nih.gov The modular nature of these ligands, often synthesized from readily available chiral amino alcohols and other building blocks, allows for the creation of libraries of ligands for high-throughput screening to identify the optimal catalyst for a specific reaction. researchgate.nettcichemicals.com Rare-earth metal catalysts bearing chiral bis(oxazolinato) ligands have also been effectively used for the synthesis of chiral imidazolines themselves. chinesechemsoc.org

The table below presents examples of chiral this compound ligands and their applications in asymmetric catalysis.

| Chiral Ligand Type | Metal | Asymmetric Reaction | Enantioselectivity (ee) |

| This compound-Phosphine | Palladium (Pd) | Allylic Monofluoromethylation | Up to 98% acs.org |

| This compound-Aminophenol (IAP) | Copper (Cu) | Henry Reaction | Up to 95% nih.gov |

| This compound-Aminophenol (IAP) | Copper (Cu) | Friedel-Crafts Alkylation | Up to 83% nih.gov |

| Bis(this compound) (BiIM) | Nickel (Ni) | Cross-Coupling Reactions | High ee reported researchgate.netresearchgate.net |

This compound-based catalysts are utilized in both homogeneous and heterogeneous catalytic systems. researchgate.net In homogeneous catalysis , the catalyst and reactants are in the same phase, typically a liquid solution. osti.gov Many of the applications in asymmetric catalysis, such as those using palladium or copper complexes with chiral this compound ligands, fall into this category. acs.orgnih.gov Iridium complexes with this compound ligands have also been developed for the hydrogenation of CO2 in aqueous solutions. osti.gov

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas phase), offers advantages such as easy separation and recycling of the catalyst. osti.govcivilica.com The nitrogen substituent on the this compound ring provides a convenient anchor point for immobilizing these ligands onto solid supports like silica (B1680970) or polymers. researchgate.net For example, tungstosilicic acid supported on silica has been used as a heterogeneous catalyst for the efficient synthesis of 2-imidazolines. arkat-usa.org This approach combines the high activity and selectivity of molecular catalysts with the practical benefits of heterogeneous systems. osti.gov Furthermore, copper oxide (CuO) nanoparticles have been employed as a recyclable heterogeneous catalyst for the synthesis of imidazolines from aldehydes and ethylenediamine (B42938) under solvent-free conditions. sid.ir

Imidazolines as Precursors for N-Heterocyclic Carbenes (NHCs)

This compound derivatives, specifically imidazolinium salts, are crucial precursors for the synthesis of N-heterocyclic carbenes (NHCs). beilstein-journals.org NHCs are a class of stable singlet carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the stability they impart to metal complexes. scripps.edu The saturated backbone of imidazolinylidene ligands, derived from imidazolines, makes them even stronger electron donors compared to their unsaturated imidazolylidene counterparts. scripps.edu

The generation of NHCs from imidazolinium salt precursors is most commonly achieved through deprotonation using a strong base. beilstein-journals.org This process involves the removal of the acidic proton at the C2 position of the imidazolinium ring, yielding the free carbene. beilstein-journals.org This reaction is often performed in situ to avoid the isolation of the highly reactive and moisture-sensitive free NHC. beilstein-journals.org

Alternative methods for generating NHCs from this compound-derived precursors have also been developed to circumvent the use of strong bases, which can sometimes lead to undesirable side reactions. These methods include:

Thermolysis of labile imidazolidine (B613845) adducts: Certain adducts of imidazolines can release the corresponding NHC upon heating. beilstein-journals.org

Cleavage of NHC·CO₂ zwitterions: Imidazolinium-2-carboxylates, formed by the reaction of NHCs with carbon dioxide, can serve as stable, solid sources of NHCs that release the free carbene upon facile cleavage. researchgate.net

Use of Ag(I)-NHC complexes: Silver(I)-NHC complexes can act as transmetalating agents, transferring the NHC ligand to other metals. beilstein-journals.org

The synthesis of the imidazolinium salt precursors themselves is a critical step. beilstein-journals.org A common and efficient method involves the cyclization reaction of an N,N'-disubstituted ethylenediamine with an orthoformate. Microwave-assisted synthesis has been shown to significantly reduce reaction times for these cyclizations. beilstein-journals.org For instance, the synthesis of 1,3-dimesitylimidazolinium chloride (SIMes·HCl) and 1,3-bis(2,6-diisopropylphenyl)imidazolinium (B8429545) chloride (SIPr·HCl), both important NHC precursors, can be achieved through this methodology. beilstein-journals.org

The resulting NHCs derived from these this compound precursors have found widespread applications in catalysis, including in ruthenium-catalyzed olefin metathesis and palladium-catalyzed cross-coupling reactions. scripps.eduresearchgate.net The steric and electronic properties of the NHC can be readily tuned by modifying the substituents on the nitrogen atoms of the parent this compound, allowing for the fine-tuning of catalyst activity and selectivity. scripps.edu

Imidazolines in Materials Science and Engineering

Surfactant Properties and Their Diverse Applications (e.g., Cationic, Gemini Imidazolinium Surfactants)

This compound-based compounds are a significant class of cationic surfactants, valued for their versatile properties and wide range of applications. elsevier.esresearchgate.net Their molecular structure, consisting of a polar this compound head group and a nonpolar hydrocarbon tail, allows them to adsorb at interfaces and self-assemble into micelles, leading to a reduction in surface and interfacial tension. elsevier.esredalyc.org

Cationic this compound Surfactants: These surfactants are widely used as fabric softeners, emulsifiers, and corrosion inhibitors. elsevier.esencyclopedia.pub Their positive charge facilitates strong adsorption onto negatively charged surfaces like textiles, providing a lubricating effect that results in a softer feel. surchem.pl

Gemini Imidazolinium Surfactants: A notable advancement in this area is the development of gemini imidazolinium surfactants. researchgate.net These molecules consist of two this compound head groups and two hydrocarbon tails, linked by a spacer group. elsevier.es Compared to their single-chain (monomeric) counterparts, gemini surfactants exhibit significantly enhanced surface activity. elsevier.es Key advantages include:

Lower Critical Micelle Concentration (CMC): They form micelles at much lower concentrations, making them more efficient. researchgate.net

Greater Surface Tension Reduction: They are more effective at lowering the surface tension of water. redalyc.org

Enhanced Aggregation Behavior: Their unique structure leads to different and often more desirable aggregation properties. researchgate.net

These superior properties make gemini imidazolinium surfactants highly effective in various applications, including as dispersants, emulsifiers, and in formulations for laundry and industrial cleaning. researchgate.netresearchgate.net The physicochemical properties of these surfactants can be fine-tuned by altering the length and nature of the hydrophobic tails and the spacer group. researchgate.net For example, research has shown that longer spacer chains can increase the tendency for micellization. researchgate.net

Functionality as Anti-Static Agents

The cationic nature of this compound derivatives makes them effective anti-static agents. researchgate.netjst.go.jp Static electricity arises from the buildup of electrical charge on the surface of materials, particularly polymers and textiles. The positively charged this compound headgroups can attract and neutralize negative charges on a material's surface, while their ability to attract moisture from the air can create a conductive layer that dissipates static charge. google.com

This compound-based compounds are frequently incorporated into formulations for textile processing, plastics, and other materials where static control is crucial. google.com They are often used as additives in fabric softeners and other laundry products, providing both softening and anti-static benefits. elsevier.esresearchgate.net The application of these compounds, often in combination with lubricating oils, helps to reduce the electrostatic charges that can develop on yarns and fibers during processing. google.com

Foaming Characteristics and Control in Formulations

This compound-based surfactants can also function as foaming agents, generating stable foams in aqueous solutions. google.com This property is utilized in various industrial applications, such as in the oil and gas industry for foam drilling and enhanced oil recovery. google.com The stability of the foam generated by this compound-based foamers is a key advantage in these applications. google.comepo.org

Conversely, certain this compound derivatives can act as anti-foaming or de-foaming agents. jst.go.jp The ability to either generate or control foam depends on the specific chemical structure of the this compound compound and the formulation in which it is used. This dual functionality allows for precise control over foaming in various industrial processes. jst.go.jp

Imidazolines in Agrochemical Development

This compound derivatives are a significant class of compounds in the agrochemical industry, particularly as herbicides. ontosight.aigoogle.com Their biological activity stems from their ability to interfere with essential biochemical pathways in plants. nih.gov

Mechanisms of Herbicide Action (e.g., Acetohydroxyacid Synthase (AHAS) Inhibition)

By binding to the AHAS enzyme, imidazolinone herbicides block the access of the enzyme's natural substrates (pyruvate or 2-ketobutyrate) to the active site. nih.govconicet.gov.ar This inhibition leads to a deficiency in the essential branched-chain amino acids, ultimately resulting in the cessation of plant growth and death. researchgate.net

Interestingly, while imidazolinone herbicides are highly effective, they are considered only modest inhibitors of the AHAS enzyme in vitro compared to other classes of AHAS-inhibiting herbicides like sulfonylureas. nih.gov The potent herbicidal activity of imidazolinones suggests that other factors, beyond simple binding affinity, contribute to their effectiveness in whole plants. nih.gov

The development of crops with tolerance to imidazolinone herbicides has been a significant advancement in agriculture. nih.gov This tolerance is typically achieved through the introduction of a modified AHAS gene that codes for an enzyme less sensitive to inhibition by this class of herbicides. nih.govczu.cz

Development of Imidazolinone-Tolerant Crops through Chemical Mutagenesis

The development of crops tolerant to imidazolinone herbicides represents a significant advancement in agricultural biotechnology, achieved primarily through non-transgenic methods. als-journal.com This tolerance has been successfully introduced into a variety of crops, including maize, rice, wheat, oilseed rape, sunflower, and lentil, using chemical mutagenesis followed by rigorous selection processes. als-journal.comfao.orgnih.gov

The core mechanism of imidazolinone herbicides is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). nih.govresearchgate.net This enzyme is crucial for the biosynthesis of essential branched-chain amino acids—isoleucine, leucine, and valine—in plants. researchgate.netcanada.ca By inhibiting AHAS, imidazolinone herbicides disrupt protein synthesis, leading to the death of susceptible plants.

Chemical mutagenesis, a conventional breeding technique, has been instrumental in creating imidazolinone-tolerant crops. als-journal.com This method involves treating seeds or pollen with chemical mutagens to induce random mutations in the plant's genome. als-journal.com Among the various chemical mutagens used, ethyl methanesulfonate (B1217627) (EMS) has proven to be particularly effective. als-journal.comfao.org Other mutagens like sodium azide (B81097) have also been successfully employed. canada.cascielo.org.ar

The desired outcome of this process is a specific mutation in the AHAS gene that alters the enzyme's structure. canada.ca This alteration reduces the binding affinity of the imidazolinone herbicide to the enzyme without significantly compromising the enzyme's natural function. canada.ca Consequently, the modified AHAS enzyme can continue to produce the necessary branched-chain amino acids even in the presence of the herbicide, rendering the plant tolerant. als-journal.com

These induced mutations typically involve a single nucleotide substitution in the AHAS gene. fao.org For instance, specific amino acid substitutions at key positions in the AHAS enzyme, such as S653N, W574L, and A205V, have been identified as conferring imidazolinone tolerance in various crops. fao.org

It is important to note that these imidazolinone-tolerant crops are not considered genetically modified organisms (GMOs) because no foreign DNA is introduced. als-journal.comjst.go.jp The tolerance arises from a modification of the plant's own genetic material, a process that mimics natural evolution, albeit at an accelerated rate. als-journal.comjst.go.jp This distinction has facilitated their regulatory approval and public acceptance. jst.go.jp

Table 1: Examples of Imidazolinone-Tolerant Crops Developed via Chemical Mutagenesis

| Crop | Mutagenesis Method | Gene/Enzyme Affected | Resulting Trait |

|---|---|---|---|

| Maize (Zea mays L.) | Chemical Mutagenesis (EMS) | AHAS/ALS | Tolerance to Imidazolinone Herbicides |

| Rice (Oryza sativa L.) | Chemical Mutagenesis | AHAS/ALS | Tolerance to Imidazolinone Herbicides |

| Wheat (Triticum aestivum L.) | Chemical Mutagenesis (Sodium Azide) | AHAS/ALS | Tolerance to Imidazolinone Herbicides |

| Oilseed Rape (Brassica napus L.) | Chemical Mutagenesis | AHAS/ALS | Tolerance to Imidazolinone Herbicides |

| Sunflower (Helianthus annuus L.) | Chemical Mutagenesis | AHAS/ALS | Tolerance to Imidazolinone Herbicides |

| Lentil (Lens culinaris Medik.) | Chemical Mutagenesis (EMS) | AHAS/ALS | Tolerance to Imidazolinone Herbicides |

Analytical Methodologies for Imidazoline Detection and Quantification

Spectroscopic Analysis Techniques

Spectroscopic methods offer direct analysis of imidazoline compounds based on their interaction with electromagnetic radiation. These techniques are valuable for both qualitative identification and quantitative determination.

Fluorescence spectroscopy has emerged as a sensitive technique for detecting and quantifying this compound compounds, particularly in complex matrices like oilfield production water. This compound inhibitors themselves can exhibit weak fluorescence, which can be significantly enhanced by the addition of specific fluorescence agents.

One study utilized fluorescence spectroscopy to detect residual this compound inhibitors in oilfield production water researchgate.net. These inhibitors emit a weak fluorescence spectrum when excited at 445 nm. The addition of eosin (B541160) Y was found to enhance this fluorescence intensity considerably, with the excitation wavelength shifting to 521 nm. A good linear relationship was observed between the fluorescence intensity and the inhibitor concentration, indicating its suitability for quantitative analysis. Importantly, common ions present in oilfield production water did not interfere with the detection when eosin Y was used researchgate.net. Another application involved measuring this compound residuals in produced water, where excitation at 365 nm and emission detection between 380-1100 nm were employed, establishing a calibration curve for quantification researchgate.net.

Table 1: Fluorescence Spectroscopy Parameters for this compound Detection

| Analyte/Matrix | Excitation Wavelength (nm) | Emission Wavelength (nm) | Enhancement Agent | Detection Limit (approx.) | Reference |

| This compound Inhibitors (in water) | 445 (without agent) | N/A | Eosin Y | Linear relationship | researchgate.net |

| 521 (with Eosin Y) | N/A | Eosin Y | Linear relationship | researchgate.net | |

| This compound Residuals (in water) | 365 | 380-1100 | N/A | ~0.2 mg/L | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. This compound derivatives, owing to their conjugated π-bonding systems, exhibit characteristic absorption spectra.

UV-Vis spectrophotometry has been employed to study the migration of this compound corrosion inhibitors in concrete nih.govresearchgate.net. In these applications, this compound reacts with bromocresol purple, resulting in a reduction in absorbance that can be used to quantitatively determine the this compound concentration. For ethylenediamine-derived this compound, UV-Vis spectra indicated a maximum absorbance peak at 232 nm, attributed to the C=N bond within the this compound ring aip.org. Studies on various this compound components have also involved determining their absorption maxima (λmax) and extinction coefficients, which are useful for quantitative analysis and for monitoring chemical transformations, such as hydrolysis allenpress.com.

Table 2: UV-Vis Spectroscopy Parameters for this compound Analysis

| Analyte/Derivative | λmax (nm) | Notes | Reference |

| Ethylenediamine-derived this compound | 232 | Indicative of C=N bond; shoulder at 285 nm due to solvent. | aip.org |

| This compound components | Varies | λmax and extinction coefficients determined for quantitative analysis and hydrolysis studies. | allenpress.com |

| Cationic/Nonionic this compound Inhibitors | N/A | Detection via reaction with bromocresol purple, causing absorbance reduction. | nih.govresearchgate.net |

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly valuable for studying this compound nitroxide derivatives, which are stable free radicals. These compounds are often employed as spin probes, especially for monitoring pH changes due to their pH-sensitive EPR spectra.

This compound and imidazolidine (B613845) nitroxides exhibit characteristic EPR spectra that are influenced by the number and type of substituents on the heterocycle. The protonation or deprotonation of the nitrogen atoms within the ring leads to changes in hyperfine splitting (hfs) constants and g-factors, making them effective pH sensors researchgate.netosu.edunih.gov. For instance, the presence of geminal ethyl groups can introduce additional hyperfine splitting of approximately 0.2 mT researchgate.net. The pH dependence of the nitrogen hyperfine splitting (aN) and g-factors allows for quantitative pH measurements, with some probes showing sensitivity across a range from pH 1.8 to 6 osu.edunih.gov. Specific 2-imidazoline nitroxide derivatives have shown characteristic EPR spectral patterns with defined giso values (e.g., 2.009) and hyperfine coupling constants (e.g., AisoN1 = 0.915 mT, AisoN2 = 0.418 mT for INMn) mdpi.com.

Table 3: EPR Spectroscopy Parameters for this compound Nitroxide Derivatives

| Compound Class/Type | Key Spectral Parameters | pH Sensitivity | Application | Reference |

| This compound Nitroxides | giso ≈ 2.009; AisoN1, AisoN2 (e.g., 0.915, 0.418 mT) | pH-dependent aN and g-factors | pH probes, spin labels | mdpi.com |

| Imidazolidine Nitroxides | Additional hfs from geminal ethyl groups (~0.2 mT) | Sensitive to pH changes (e.g., pH 1.8-6) | pH monitoring | researchgate.netosu.edunih.gov |

| This compound Nitroxides (Im1, Im2) | pH-dependent g-factors | pH-sensitive | pH monitoring | researchgate.netnih.gov |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound compounds from complex mixtures before detection and quantification. These methods are highly effective for analyzing diverse samples, from pharmaceutical formulations to industrial process streams.

HPLC is a versatile technique widely applied for the separation and quantification of this compound and its derivatives. The choice of stationary phase, mobile phase composition, and detection method is critical for achieving optimal separation and sensitivity.

Several HPLC methods have been developed for various this compound-related compounds. For imidazole (B134444) anti-infective drugs, a method using a C8 column with a mobile phase of methanol (B129727) and potassium phosphate (B84403) buffer (70:30, v/v) at pH 3.2, with UV detection at 300 nm, provided limits of detection (LODs) ranging from 0.13 to 0.41 µg/mL mdpi.comnih.govresearchgate.net. To detect imidazole as an impurity, an amide-bonded silica (B1680970) gel column with an acetonitrile-water mobile phase (20:80) and UV detection at 210 nm was found effective, with imidazole eluting at 6-7 minutes google.com. HPLC has also been used for the enantiomeric separation of imidazole derivatives, employing chiral stationary phases like CHIRALCEL OJ with hexane-based mobile phases and UV detection at 220 nm ptfarm.pl. For this compound corrosion inhibitors, HPLC coupled with derivatization for fluorescence detection has achieved detection limits around 0.2 mg/L osti.gov. Furthermore, HPLC/MS techniques have been employed to analyze this compound components in complex matrices like monoethylene glycol (MEG) solutions j-cst.org.

Table 4: HPLC Parameters for this compound Compound Analysis

| Analyte/Compound Class | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | LOD (µg/mL or mg/L) | Reference |

| Imidazole Anti-infectives | C8 column (5 µm) | MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | 1.0 | 300 | 0.13-0.41 µg/mL | mdpi.comnih.govresearchgate.net |

| Imidazole (impurity) | XAmide column | Acetonitrile-water (20:80) | 1.0 | 210 | N/A | google.com |

| Imidazole Derivatives (antifungal) | CHIRALCEL OJ (10 µm) | Hexane + modifiers (alcohols, diethylamine) | 0.8 | 220 | N/A (enantiosep.) | ptfarm.pl |

| This compound Corrosion Inhibitors | Various (e.g., ODS) | Gradient Acetonitrile-water | 0.8 | N/A (fluorescence) | ~0.2 mg/L | osti.govj-cst.org |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. It has been applied to the analysis of this compound salts and related structures.

A gas-liquid chromatographic method was developed for the analysis of this compound salts, such as antazoline (B1665563) and naphazoline (B1676943) oup.com. This method utilized a specific column packed with Chrom-Q treated with KOH and coated with Apiezon-L. The analysis was performed using a flame ionization detector (FID) at elevated temperatures (flash heater 250°C, column 239°C) with Helium as the carrier gas. GC-MS has also been mentioned for the analysis of imidazole derivatives iomcworld.com. Furthermore, GC is utilized for assessing the purity of this compound-based surfactants, specifically for detecting unalkylated acid amides google.com.

Electrochemical and Potentiometric Platforms for this compound Derivatives

Potentiometric and electrochemical techniques offer attractive alternatives for the analysis of this compound derivatives due to their inherent green chemistry principles, cost-effectiveness, and potential for miniaturization and on-site analysis researchgate.netnih.gov. These methods often rely on the development of specialized sensor platforms designed to interact selectively with the target analytes.

Potentiometric Platforms: Ion-selective electrodes (ISEs) have been developed for the direct potentiometric determination of various this compound derivatives. For instance, electrodes utilizing tetraphenylborate (B1193919) (TPB) as an anionic exchanger in conjunction with β-cyclodextrins as ionophores have been successfully employed for the quantification of compounds like Oxymetazoline (B75379) (OXY) and Xylometazoline (XYLO) researchgate.netresearchgate.net. These classical sensors typically exhibit a linear response over a defined concentration range, with detection limits in the micromolar to millimolar range.

Further enhancements have been achieved through the modification of these potentiometric platforms. The incorporation of magnetic iron oxide nanoparticles (MNPs) onto the electrode surface has been shown to improve kinetic properties and reduce diffusion resistance, leading to lower limits of detection (LOD) and enhanced performance in complex matrices researchgate.netresearchgate.net. Additionally, screen-printed electrodes and carbon paste electrodes (CPEs) modified with specific ion exchangers, such as oxymetazoline-tetraphenyl borate (B1201080) (OXM-TPB), have demonstrated good potentiometric responses, including Nernstian slopes and high selectivity against common interfering ions eurjchem.com. These modified electrodes are often characterized by their operational stability over a wide pH range and their ability to accurately assay analytes in pharmaceutical formulations eurjchem.com.

Electrochemical Platforms: Electrochemical methods, such as voltammetry, also provide sensitive means for detecting this compound derivatives. For example, oxymetazoline hydrochloride has been determined using zeolite-modified carbon paste electrodes and disposable electrodes, leveraging the electrochemical activity of the molecule eurjchem.com. In a different context, ferrocenyl imidazole derivatives have been synthesized and studied for their electrochemical properties, exhibiting quasi-reversible redox waves in cyclic voltammetry, which can be correlated with their electronic structure through computational methods scienceopen.comresearchgate.net. While these studies focus on the intrinsic electrochemical behavior of the compounds, they highlight the potential for electrochemical detection of modified this compound structures.

Table 1: Performance of Potentiometric and Electrochemical Sensors for this compound Derivatives

| Sensor Type/Modification | Analyte(s) | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Reference(s) |

| TPB/β-cyclodextrin Ion-Selective Electrode | OXY, XYLO | 1x10⁻⁶ - 1x10⁻² | Not specified | Not specified | researchgate.net |

| MNP-modified TPB/β-cyclodextrin Electrode | OXY, XYLO | 1x10⁻⁶ - 1x10⁻² | Not specified | Lower than previous | researchgate.net |

| OXM-TPB Screen-Printed Electrode | OXM | 1x10⁻⁵ - 1x10⁻² | 59.5 ± 0.5 | 5.0×10⁻⁶ | eurjchem.com |

| Zeolite-modified Carbon Paste Electrode | OXM | Not specified | Not specified | Not specified | eurjchem.com |

Methodological Advancements and Challenges in Complex Matrices

Challenges: A primary challenge is the phenomenon of matrix effects , where components within the sample matrix can suppress or enhance the analyte signal, leading to inaccurate quantification mdpi.comresearchgate.net. This is particularly problematic in biological samples where analytes are often present at trace levels mdpi.com. Achieving high selectivity is paramount to differentiate the target this compound derivative from structurally similar compounds or other matrix components that might coelute during chromatographic separation or interfere with electrochemical signals mdpi.com. Furthermore, the sensitivity of some imidazolines to hydrolysis can limit their stability and analytical recovery in certain environments researchgate.net. Interference from inorganic salts, hydrocarbons, or other organic compounds in industrial or environmental samples also necessitates robust analytical strategies researchgate.neteurjchem.comj-cst.orgmdpi.com.

Methodological Advancements and Strategies: To overcome these challenges, several analytical advancements and strategies have been employed:

Sample Preparation Techniques: Pre-treatment methods are critical for reducing matrix interference. Techniques such as Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are widely used to isolate and pre-concentrate analytes from complex matrices mdpi.com. For samples like urine, a "dilute and shoot" approach can be effective in minimizing matrix effects mdpi.com. In industrial settings, using the standard addition method over calibration curves has shown better reproducibility and stability in complex matrices containing salts and hydrocarbons j-cst.org.

Hyphenated Techniques: The coupling of separation techniques with highly sensitive detection methods has proven invaluable. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are powerful tools for the qualitative and quantitative analysis of this compound-based corrosion inhibitors, achieving sub-part-per-million (ppm) detection limits soton.ac.uk. HPLC/MS has also been utilized for the determination of this compound and this compound-amide components in industrial fluids like monoethylene glycol (MEG) j-cst.org.

Advanced Sensor Design: As discussed in Section 6.3, the development of nanoparticle-modified electrodes and selective sensor arrays represents an advancement in direct detection platforms, offering improved sensitivity and selectivity researchgate.netresearchgate.net.

Green Analytical Approaches: The use of potentiometric electrodes aligns with green chemistry principles by reducing solvent consumption and waste generation researchgate.net.